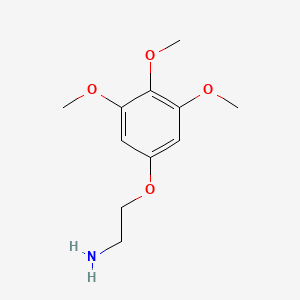

Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-

Description

Historical Context and Chemical Classifications within Phenethylamine (B48288) Analogues

2-(3,4,5-Trimethoxyphenyl)ethylamine, or mescaline, is a naturally occurring psychoactive alkaloid. Its history is deeply intertwined with the cultural and religious practices of indigenous peoples in the Americas, who have used mescaline-containing cacti, such as peyote (Lophophora williamsii), for centuries in ceremonial contexts. The scientific investigation of this compound began in the late 19th and early 20th centuries, with its isolation and subsequent synthesis marking a pivotal moment in the study of psychoactive substances.

From a chemical standpoint, 2-(3,4,5-Trimethoxyphenyl)ethylamine is classified as a substituted phenethylamine. sunyempire.edu The foundational structure of this class is phenethylamine, a simple organic compound consisting of a phenyl ring attached to an amino group by a two-carbon chain. sunyempire.edu The diverse effects and properties of phenethylamine analogues arise from the various atoms or functional groups that can be substituted at different positions on this core structure. sunyempire.edu In the case of mescaline, its distinct characteristics are a result of three methoxy (B1213986) (-OCH₃) groups attached to the 3, 4, and 5 positions of the phenyl ring.

Table 1: Chemical Classification of 2-(3,4,5-Trimethoxyphenyl)ethylamine

| Classification | Description |

|---|---|

| Parent Compound | Phenethylamine sunyempire.edu |

| Chemical Class | Substituted Phenethylamine sunyempire.edu |

| Key Functional Groups | Phenyl, Ethylamine, Methoxy |

Academic Significance and Research Trajectories of 2-(3,4,5-Trimethoxyphenyl)ethylamine

The academic importance of 2-(3,4,5-Trimethoxyphenyl)ethylamine is significant, with research spanning disciplines from ethnobotany to neuropharmacology. Early to mid-20th-century research was largely focused on characterizing its psychological effects and understanding its mechanism of action. These investigations revealed that, like other classic hallucinogens, it primarily acts as an agonist at serotonin (B10506) 5-HT₂ₐ receptors. cymitquimica.com Animal studies have also demonstrated its dose-dependent effects on locomotor activity. nih.gov

In recent years, there has been a resurgence of interest in the therapeutic potential of psychedelic compounds, including mescaline. Modern research trajectories are leveraging advanced neuroimaging techniques to explore how these substances modulate brain function and connectivity. The aim is to elucidate the neural correlates of their profound psychological effects and to assess their potential for treating various psychiatric conditions, such as depression, anxiety, and substance use disorders.

Structural Analogues and Related Chemical Entities in Contemporary Research

The study of 2-(3,4,5-Trimethoxyphenyl)ethylamine has inspired the synthesis and investigation of a wide array of structural analogues. This research is crucial for understanding the structure-activity relationships (SAR) within the phenethylamine class, which dictates how subtle changes in molecular structure can lead to significant differences in pharmacological effects.

One notable analogue is 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA) , a positional isomer of mescaline where the methoxy groups are arranged differently on the phenyl ring. researchgate.net Interestingly, this particular analogue is reported to be psychoactively inactive in humans. researchgate.net Another important class of related compounds are the amphetamines, which are characterized by the addition of a methyl group at the alpha position of the ethylamine side chain. The amphetamine analogue of mescaline is known as Trimethoxyamphetamine (TMA) . cymitquimica.com

Table 2: Selected Structural Analogues of 2-(3,4,5-Trimethoxyphenyl)ethylamine

| Compound Name | Key Structural Difference | Noteworthy Research Finding |

|---|---|---|

| 2,4,5-Trimethoxyphenethylamine | Positional isomer of the methoxy groups researchgate.net | Lacks psychoactive effects in humans researchgate.net |

| 2-(3,4-Dimethoxyphenyl)ethylamine | Absence of the 5-methoxy group | Investigated for potential anti-ulcer properties nih.gov |

The continued exploration of these and other related molecules is a dynamic area of medicinal chemistry, with the potential to yield novel therapeutic agents and a deeper understanding of neuropharmacology.

Structure

3D Structure

Properties

CAS No. |

65876-17-7 |

|---|---|

Molecular Formula |

C11H17NO4 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-(3,4,5-trimethoxyphenoxy)ethanamine |

InChI |

InChI=1S/C11H17NO4/c1-13-9-6-8(16-5-4-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3 |

InChI Key |

AFJZAAPPTLXGHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ethanamine, 2 3,4,5 Trimethoxyphenoxy

Established Synthetic Pathways for Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-

The synthesis of 2-aryloxy-ethanamines, including the title compound, is well-established in organic chemistry, primarily relying on the principles of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgchemistrytalk.org This classical method involves the reaction of a phenoxide ion with a suitable alkyl halide. For the specific synthesis of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, the pathway commences with 3,4,5-trimethoxyphenol (B152058).

A common and effective strategy involves a two-step process. The first step is the etherification of 3,4,5-trimethoxyphenol with a haloacetonitrile, such as 2-chloroacetonitrile or 2-bromoacetonitrile, in the presence of a base like potassium carbonate (K₂CO₃). This reaction forms the intermediate 2-(3,4,5-trimethoxyphenoxy)acetonitrile. The subsequent step involves the reduction of the nitrile group to a primary amine. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

An alternative pathway involves the use of an N-protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide. In this method, the sodium salt of 3,4,5-trimethoxyphenol (formed by reacting the phenol (B47542) with a strong base like sodium hydride) is reacted with N-(2-bromoethyl)phthalimide. This forms an N-protected intermediate, which is then deprotected, typically using hydrazine (B178648) (H₂NNH₂), to yield the final primary amine.

| Pathway | Step 1: Key Reagents | Intermediate Product | Step 2: Key Reagents | Final Product |

|---|---|---|---|---|

| Nitrile Reduction | 3,4,5-trimethoxyphenol, 2-bromoacetonitrile, K₂CO₃ | 2-(3,4,5-trimethoxyphenoxy)acetonitrile | Lithium aluminum hydride (LiAlH₄) or H₂/Catalyst | Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- |

| Gabriel Synthesis Variant | 3,4,5-trimethoxyphenol, NaH, N-(2-bromoethyl)phthalimide | 2-(2-(3,4,5-trimethoxyphenoxy)ethyl)isoindoline-1,3-dione | Hydrazine (H₂NNH₂) | Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- |

Novel Approaches and Green Chemistry Protocols for Analogues of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methodologies. These "green chemistry" approaches are applicable to the synthesis of analogues of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- and often involve the use of alternative energy sources and benign solvent systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. scientific.netniscpr.res.inresearchgate.netrasayanjournal.co.in The synthesis of aryloxy derivatives can be expedited using microwave irradiation, particularly in etherification steps. scientific.net For instance, the reaction between a phenol and an alkyl halide can be completed in minutes instead of hours.

Furthermore, the use of phase-transfer catalysts (PTCs) and environmentally friendly solvents represents another green approach. niscpr.res.in For the synthesis of aryloxyacetic acids, which are precursors to related structures, microwave irradiation combined with a phase-transfer catalyst has been shown to provide high yields rapidly. niscpr.res.in The development of protocols using natural deep eutectic solvents (NADES) as both the solvent and catalyst is also a promising area, aiming to replace volatile and toxic organic solvents. These novel methods focus on sustainability by reducing energy consumption and waste generation. rsc.org

Preparation of N-Substituted and Aryloxy-Modified Derivatives for Research Applications

To explore structure-activity relationships and develop compounds for various research applications, derivatives of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- can be prepared through N-substitution or modification of the aryloxy group.

N-Substituted Derivatives: The primary amine group of the parent compound serves as a versatile handle for introducing a wide range of substituents. Standard organic reactions such as reductive amination with aldehydes or ketones, acylation with acid chlorides or anhydrides, or alkylation with alkyl halides can be employed to synthesize a library of N-alkyl, N-aryl, and N-acyl derivatives. nih.govresearchgate.net The synthesis of N-(2-methoxybenzyl) derivatives of related phenethylamines, for example, has been reported for analytical studies. nih.gov

Aryloxy-Modified Derivatives: Modification of the aryloxy moiety involves starting the synthetic sequence with different substituted phenols. Instead of 3,4,5-trimethoxyphenol, one could use phenols with varying patterns of methoxy (B1213986), alkyl, or halogen substituents. Recent reviews on the synthesis of m-aryloxy phenols detail numerous methods, such as the Ullmann reaction and demethylation strategies, to create diverse phenolic precursors. nih.gov These precursors can then be carried through the synthetic pathways described in section 2.1 to generate a wide array of aryloxy-modified analogues. The synthesis of nonsymmetrically substituted dialkoxyphenazine derivatives, for example, highlights advanced methods for creating complex aryloxy structures. nih.gov

Advanced Analytical Characterization Techniques in Synthetic Studies

The structural confirmation and purity assessment of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- and its derivatives are crucial aspects of their synthesis. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure. researchgate.netnih.govresearchgate.netmdpi.com

¹H NMR: Provides information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (proton count). For the title compound, one would expect characteristic signals for the aromatic protons, the methoxy groups, and the two methylene (B1212753) groups of the ethanamine chain.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule, providing further confirmation of the carbon skeleton. researchgate.net

2D NMR Techniques: Methods like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons, which is essential for unambiguous assignment of complex structures.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates components of a mixture before they are introduced into the mass spectrometer, allowing for both identification and purity assessment. nih.gov Electron ionization (EI) often leads to characteristic fragmentation patterns for aryloxy ethanamines, typically involving cleavage of the C-C bond alpha to the nitrogen (α-cleavage) and cleavage of the ether bond. libretexts.orgmiamioh.edudocbrown.infoyoutube.com

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Used extensively to determine the purity of the synthesized compounds and to isolate them if necessary.

| Technique | Abbreviation | Primary Information Provided | Application in Synthetic Studies |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | ¹H NMR | Proton environment, connectivity, and count | Structural elucidation of the molecule's proton framework |

| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Unique carbon environments and carbon skeleton | Confirmation of the molecular backbone and functional groups |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation, molecular weight, and fragmentation pattern | Identification of compounds and assessment of reaction purity |

| High-Resolution Mass Spectrometry | HRMS | Exact mass and elemental formula | Unambiguous confirmation of the molecular formula |

| High-Performance Liquid Chromatography | HPLC | Purity and retention time | Quantitative assessment of product purity and purification |

Structure Activity Relationship Sar Studies of Ethanamine, 2 3,4,5 Trimethoxyphenoxy and Its Analogues

Influence of the Trimethoxyphenoxy Moiety on Biological Activity

The 3,4,5-trimethoxyphenoxy moiety is a critical pharmacophoric element. The number and position of methoxy (B1213986) groups on the aromatic ring can significantly modulate the compound's interaction with biological targets. In related classes of compounds, such as methoxylated chalcones and N-benzimidazole-derived carboxamides, the presence and arrangement of methoxy groups are known to enhance antioxidant and antiproliferative activities by donating electrons and stabilizing free radicals. mdpi.comnih.gov

For analogues of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, the 3,4,5-substitution pattern is particularly noteworthy. This specific arrangement is found in several natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.net The electron-donating nature of the methoxy groups can influence the molecule's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability.

Alterations to this moiety, such as removing or repositioning the methoxy groups, would likely have a profound impact on activity. For instance, studies on other methoxy-substituted compounds have shown that different substitution patterns (e.g., 2,4,5-trimethoxy) can lead to significant variations in potency. nih.gov The replacement of methoxy groups with other substituents, such as hydroxyl or halogen groups, would also be expected to alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy at its biological target. mdpi.comnih.gov

| Compound | Substitution on Phenoxy Ring | Hypothetical Relative Activity | Rationale |

|---|---|---|---|

| Analog A | 3,4,5-trimethoxy | Baseline | Reference compound with optimal electron-donating properties. |

| Analog B | 3,4-dimethoxy | Reduced | Fewer electron-donating groups may lead to weaker target interaction. |

| Analog C | 4-monomethoxy | Significantly Reduced | Insufficient electronic contribution for optimal activity. |

| Analog D | 3,4,5-trihydroxy | Altered | Introduction of hydrogen-bonding capability could change target specificity. |

Impact of Amine Substitution Patterns on Pharmacological Profiles

The primary amine of the ethanamine side chain is a key site for structural modification that can dramatically alter the pharmacological profile of the molecule. The basicity and nucleophilicity of the nitrogen atom are crucial for its interaction with biological targets, which often involve the formation of hydrogen bonds or ionic interactions. rutgers.edu

Alkylation of the amine to form secondary or tertiary amines is a common strategy in drug design. rutgers.edu In many classes of phenethylamine-related compounds, N-alkylation can influence receptor selectivity and potency. For example, the conversion of a primary amine to a secondary amine can sometimes lead to a loss of activity, while in other cases, the addition of specific N-substituents, such as a benzyl (B1604629) group, can enhance affinity for certain receptors. researchgate.net

| Compound | Amine Substitution | Hypothetical Pharmacological Effect | Rationale |

|---|---|---|---|

| Analog E | Primary Amine (-NH2) | Baseline activity | Unsubstituted amine allows for primary interactions. |

| Analog F | Secondary Amine (-NHCH3) | Potentially altered selectivity/potency | Small alkyl group may refine binding without causing significant steric clash. |

| Analog G | Tertiary Amine (-N(CH3)2) | Likely reduced activity | Increased steric bulk may hinder binding. |

| Analog H | N-benzyl | Potentially enhanced activity at specific targets | Aromatic ring could introduce new binding interactions. |

Positional Isomerism and Stereochemical Considerations in SAR Research

Positional isomerism, which involves changing the attachment points of functional groups, is a fundamental aspect of SAR studies. For Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, altering the positions of the methoxy groups on the phenoxy ring would create a series of positional isomers. As demonstrated in studies of methoxylated chalcones, the specific placement of methoxy groups is a key determinant of biological activity. nih.gov An isomer with a 2,4,6-trimethoxy pattern, for example, would have a different electronic distribution and three-dimensional shape compared to the 3,4,5-trimethoxy isomer, likely resulting in a different pharmacological profile.

If a chiral center is introduced into the molecule, for instance by substitution on the ethanamine backbone, stereochemistry becomes a critical factor. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. nih.govsemanticscholar.org This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which can preferentially bind one enantiomer over the other. nih.govmsu.edu Therefore, the synthesis and biological evaluation of individual enantiomers of any chiral analogue of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- would be essential to fully characterize its SAR.

Rational Design Principles for Modulating Biological Activity through Structural Modification

Rational drug design relies on a deep understanding of SAR to guide the synthesis of new molecules with improved therapeutic properties. mdpi.com For Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, several rational design principles can be applied to modulate its biological activity.

One approach is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. For example, one of the methoxy groups on the phenoxy ring could be replaced with an ethyl group or a chlorine atom to probe the importance of its electronic and steric contributions.

Another strategy is scaffold hopping , where the core structure of the molecule is replaced with a different scaffold while maintaining the key pharmacophoric elements in their correct spatial orientation. This could involve replacing the phenoxyethanamine core with a more rigid or conformationally constrained system to improve binding affinity and reduce off-target effects.

Structure-based drug design , if the biological target is known and its three-dimensional structure has been determined, can be a powerful tool. Molecular modeling and docking studies can be used to predict how different analogues of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- will bind to the target, allowing for the design of new compounds with optimized interactions. mdpi.com By systematically applying these principles, it is possible to fine-tune the pharmacological properties of the lead compound to develop more effective and safer therapeutic agents.

Computational Chemistry and Molecular Modeling of Ethanamine, 2 3,4,5 Trimethoxyphenoxy

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in predicting the binding affinity and interaction of a ligand, such as Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, with the active site of a target receptor.

In studies of structurally related compounds containing a trimethoxyphenyl moiety, molecular docking has been used to elucidate binding modes with various protein targets. For instance, research on 2-(trimethoxyphenyl)-thiazole derivatives identified key interactions within the binding pockets of cyclooxygenase (COX) isoforms. researchgate.net These simulations revealed that the plausible binding mode involved hydrogen bond interactions with critical residues like Arg120, Tyr355, and Ser530, alongside hydrophobic contacts with residues such as Leu352 and Val349. researchgate.net

For Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, docking simulations would similarly aim to identify potential biological targets and characterize its binding interactions. The trimethoxyphenoxy group would be expected to participate in specific interactions, while the ethanamine side chain could form crucial hydrogen bonds or electrostatic interactions. A hypothetical summary of predicted interactions for Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- with a receptor active site, based on findings for analogous structures, is presented below.

Table 1: Predicted Ligand-Receptor Interactions for Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-

| Molecular Moiety | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| 3,4,5-Trimethoxy Groups | Serine, Tyrosine, Arginine | Hydrogen Bonds |

| Phenyl Ring | Leucine, Valine, Phenylalanine | Hydrophobic (π-π stacking) |

| Ether Oxygen | Arginine, Lysine (B10760008) | Hydrogen Bond Acceptor |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and the stability of ligand-receptor complexes. nih.govmdpi.com Following molecular docking, MD simulations are often employed to assess the stability of the predicted binding pose and to analyze the dynamic behavior of the ligand within the binding site. nih.gov

Studies on related ethanolamines have used MD simulations to investigate their most stable geometries and intermolecular interactions in solution. nih.gov These simulations have shown that stable conformations can arise from intramolecular hydrogen bonding, leading to high molecular stability. nih.gov When applied to the Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-receptor complex, MD simulations would involve placing the docked structure in a simulated physiological environment (e.g., a water box with ions) and simulating its motion over time.

The primary goals of such a simulation would be to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, researchers can determine if the binding is stable over the simulation timescale.

Analyze Conformational Flexibility: MD simulations allow for the exploration of different conformations of the ligand and the receptor's binding site, providing a more dynamic picture of the interaction than static docking. nih.gov

Characterize Intermolecular Interactions: The persistence of key interactions, such as hydrogen bonds identified in docking, can be analyzed throughout the simulation to confirm their importance for binding.

Table 2: Key Parameters Analyzed in MD Simulations

| Parameter | Description | Purpose |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand/protein over time compared to a reference structure. | Assesses the stability of the complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position. | Identifies flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over time. | Determines the stability of key binding interactions. |

Density Functional Theory (DFT) Applications in Reaction Mechanism and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely applied to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics such as frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

For Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, DFT calculations can provide fundamental insights into its intrinsic chemical reactivity and electronic properties. Ab initio calculations on similar ethanolamines have been used to determine the most stable gas-phase geometry, rotational barriers, and atomic charges. nih.gov DFT studies on molecules containing phenoxy-imine ligands have also been used to analyze electronic properties and reaction mechanisms in catalysis. researchgate.net

Key applications of DFT for this compound would include:

Geometry Optimization: Determining the lowest energy conformation of the molecule.

Electronic Structure Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify nucleophilic and electrophilic regions, which are crucial for understanding intermolecular interactions. dntb.gov.ua

Table 3: Representative Electronic Properties Calculable via DFT

| Property | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.comnih.gov QSAR models are built by correlating physicochemical or structural features of molecules, known as molecular descriptors, with their experimentally determined activities. nih.gov

While a specific QSAR model for a series including Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- is not available, studies on analogous compounds highlight the approach. For example, 2D-QSAR studies on 3',4',5'-trimethoxychalcone analogues identified descriptors like quadrupole moments and distances between hydrophobic and hydrophilic points as being important for their activity. scholarsresearchlibrary.com In another study on benzopyranes, the van der Waals surface area of hydrophobic atoms was found to correlate linearly with inhibitory activity. nih.gov

To develop a QSAR model relevant to Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, a dataset of structurally similar compounds with measured biological activity would be required. From this, various molecular descriptors would be calculated and used to build a predictive model. The model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding further research.

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition and connectivity of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Numerical representation of molecular topology. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Describes the 3D shape and size of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to properties like lipophilicity and polarizability. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Describes the electronic properties of the molecule. |

Pharmacological and Biological Activity Investigations of Ethanamine, 2 3,4,5 Trimethoxyphenoxy in Vitro and in Silico Studies

Receptor Binding Profiles and Neurotransmitter System Interactions

Detailed in vitro receptor binding assays and functional studies for Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- are not extensively reported in publicly available scientific literature. The majority of available information is contextual, based on its structural relationship to other psychoactive compounds.

Serotonin (B10506) Receptor (5-HT) Ligand Affinity and Selectivity Studies

Specific studies detailing the binding affinity (such as Kᵢ values) and selectivity of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- for various serotonin (5-HT) receptor subtypes are not available in the reviewed literature. While phenethylamines with a 3,4,5-trimethoxy substitution pattern, like mescaline, are known to interact with serotonin receptors, the introduction of a phenoxy ether linkage significantly alters the molecular structure, and its specific impact on 5-HT receptor binding has not been characterized. erowid.orgscribd.com

Adrenergic Receptor Modulation and Sympathomimetic Aspects

Research into related compounds suggests that the phenoxy-ethylamine moiety can be a component of molecules with activity at adrenergic receptors. researchgate.net For instance, certain N-substituted 2-(methoxyphenoxy)ethylamine derivatives have been investigated for their effects on blood pressure, which are often mediated by adrenergic receptors. researchgate.net However, direct investigations into the interaction of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- with α- or β-adrenergic receptors, or an assessment of its sympathomimetic properties, have not been specifically reported. A study of its N,N-dimethyl derivative suggested it might exhibit sympathomimetic activity or interact with adrenergic receptors, but this was presented as a potential area for investigation rather than an established finding. ontosight.ai

Interactions with Other Receptor Systems (e.g., Two Pore Channels)

A comprehensive search of scientific literature did not yield any studies investigating the interaction of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- with two-pore channels (TPCs) or other related ion channel receptor systems.

Enzymatic Activity Modulation and Target Identification

The potential for Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- to modulate the activity of various enzyme systems has not been a significant focus of published research.

Histone Lysine (B10760008) Demethylase (KDM) Modulation Studies

There are no available scientific studies or reports indicating that Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- has been investigated as a modulator or inhibitor of histone lysine demethylases (KDMs).

Investigations into Other Enzyme Inhibition or Activation

No specific studies concerning the inhibitory or activatory effects of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- on other enzyme targets have been identified in the scientific literature.

Summary of Reported Biological Investigations

Due to the limited availability of quantitative data from in vitro studies, the following table summarizes the reported biological investigations for this compound.

| Investigation Type | Subject | Finding | Source |

| Compound Analogy | Structural analysis | Identified as a structural analog of mescaline. | erowid.orgscribd.com |

| In Vivo Study | Human | The compound has been assayed in human subjects. | erowid.orgscribd.com |

| Toxicity Study | Mouse | Acute toxicity (LD₅₀) has been determined. | scribd.comerowid.org |

Cell-Based Biological Screening (In Vitro Models)

While direct studies on the antiproliferative and anticancer activity of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- are not extensively documented in publicly available literature, significant research has been conducted on structurally related compounds bearing the 3,4,5-trimethoxyphenyl moiety. These investigations reveal a pattern of cytotoxic activity against a variety of cancer cell lines, suggesting the potential of this chemical scaffold in oncology research.

Derivatives incorporating the 3,4,5-trimethoxyphenyl group have demonstrated notable inhibitory effects on the proliferation of various cancer cells. For instance, certain hybrid compounds have been shown to be effective against highly aggressive breast cancer cell lines, pancreatic cancer cells, and hepatocellular carcinoma cells, with IC50 values ranging between 10 and 50 µM. researchgate.net In some cases, the cytotoxic effects of these compounds are comparable to those of established chemotherapy agents like 5-fluorouracil. researchgate.net

The 3,4,5-trimethoxyphenyl group is a key feature in several known antitumor agents, which has prompted further exploration of its synthetic derivatives. nih.gov Studies on various cancer cell lines, including human renal (TK-10), melanoma (UACC-62), and breast (MCF-7) cancer cells, have shown that compounds with this moiety can exhibit IC50 values in the low micromolar range. researchgate.net For example, a ciprofloxacin (B1669076) chalcone (B49325) hybrid containing a 3,4,5-trimethoxy group showed IC50 values of 22 µg/mL in HepG2 (liver cancer) cells and 54 µg/mL in MCF-7 (breast cancer) cells after 24 hours of treatment. nih.gov

The following table summarizes the antiproliferative activity of various compounds containing the 3,4,5-trimethoxyphenyl moiety in different cancer cell lines. It is important to note that these are not direct results for Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, but for structurally related molecules.

| Compound Type | Cell Line | IC50 Value | Reference |

| Benzo researchgate.netmdpi.comthiazolo[3,2-a]pyrimidine derivatives | Various cancer cell lines | Promising IC50 values | mdpi.com |

| 3,4,5-trimethoxy ciprofloxacin chalcone hybrid | HepG2 (Liver) | 22 µg/mL (24h) | nih.gov |

| 3,4,5-trimethoxy ciprofloxacin chalcone hybrid | MCF-7 (Breast) | 54 µg/mL (24h) | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivative | Various cancer cell lines | 16–24 nM | nih.gov |

| Indole-based caffeic acid amides | DPPH assay | 50.98 - 136.8 µM | researchgate.net |

Beyond anticancer investigations, in vitro studies have explored other potential biological activities of compounds containing the 2-(3,4,5-trimethoxyphenoxy) group. A notable area of research is their potential for lipid-lowering effects in liver cells.

A study focused on a series of 2-phenoxychromones identified a derivative, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, as a promising agent for reducing lipid accumulation in Huh7 human hepatoma cells. nih.gov This compound demonstrated an IC50 value of 32.2 ± 2.1 μM against lipid accumulation induced by oleic acid, without showing significant cytotoxicity (CC50 > 100 μM). nih.gov This suggests a potential therapeutic application in conditions like nonalcoholic fatty liver disease (NAFLD). nih.gov The presence of the trimethoxy group on the phenyl ring was found to be crucial for the inhibitory activity against lipid accumulation. nih.gov

The following table details the in vitro lipid-lowering effects of 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one.

| Compound | Cell Line | Biological Effect | IC50 Value | Cytotoxicity (CC50) | Reference |

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Huh7 (Hepatocyte) | Inhibition of lipid accumulation | 32.2 ± 2.1 μM | > 100 μM | nih.gov |

Mechanistic Elucidation of Observed Biological Effects

The mechanisms through which compounds containing the 3,4,5-trimethoxyphenyl group exert their biological effects are a subject of ongoing research. Studies on structurally related molecules suggest the involvement of several key intracellular signaling pathways.

For instance, the anticancer activity of some derivatives is linked to the induction of apoptosis. waocp.org One study on a 3,4,5-trimethoxy ciprofloxacin chalcone hybrid found that it caused an upregulation of the tumor suppressor protein p53 in both HepG2 and MCF-7 cells. nih.govwaocp.org This upregulation can trigger cell cycle arrest and apoptosis. In some cancer cells, the pro-apoptotic effects are mediated through the modulation of the Bax/Bcl-2 ratio, favoring cell death. waocp.org

Furthermore, investigations into trimethoxybenzylidene–indolinones have suggested that their antiproliferative effects may be partially due to the inhibition of NADPH oxidase 4 (Nox4). nih.gov Nox4 is an enzyme that generates reactive oxygen species (ROS), and its inhibition can disrupt cellular signaling pathways that promote cancer cell growth and survival, such as the AKT-ASK1 pathway. nih.gov

Another significant mechanism of action for some 3,4,5-trimethoxyphenyl derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By inhibiting tubulin assembly, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.gov

The lipid-lowering effects of 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one have been linked to the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α). nih.gov PGC1α is a key regulator of mitochondrial biogenesis and fat catabolism, and its activation can enhance the breakdown of lipids in hepatocytes. nih.gov

The phenethylamine (B48288) backbone present in Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- suggests a potential for interaction with various receptors in the central and peripheral nervous systems. Research on structurally similar phenethylamines and amphetamines has provided insights into their receptor binding profiles.

Many phenethylamine derivatives are known to interact with serotonergic (5-HT) receptors. nih.govnih.gov Specifically, compounds with a 2,4,5-trimethoxy substitution pattern have shown agonistic binding to the 5-HT2A receptor, which is believed to be responsible for their psychedelic effects. nih.gov Structure-activity relationship studies have indicated that phenethylamines generally exhibit higher affinity for the 5-HT2A receptor compared to tryptamines. biomolther.org

Binding affinity studies on a range of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines revealed moderate to high affinities for the 5-HT2A receptor, with a preference over the 5-HT1A and 5-HT2C receptors. nih.gov These compounds also showed binding to the trace amine-associated receptor 1 (TAAR1). nih.govnih.gov While these findings are for related structures, they suggest that Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- could potentially interact with these and other monoamine receptors and transporters. nih.govnih.gov

Future Directions and Emerging Research Avenues for Ethanamine, 2 3,4,5 Trimethoxyphenoxy

Exploration of Novel Synthetic Methodologies and Scalability for Research Materials

The availability of high-purity research-grade material is fundamental to advancing our understanding of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-. Future research will likely focus on the development of novel, efficient, and scalable synthetic routes. Current methodologies for the synthesis of analogous 2-phenoxyethylamine (B128699) derivatives can be adapted and optimized. For instance, a common approach involves the reaction of a substituted phenol (B47542) with a 2-haloethylamine or a protected equivalent.

| Synthetic Approach | Description | Potential Advantages | Challenges |

| Williamson Ether Synthesis | Reaction of a 3,4,5-trimethoxyphenoxide with a protected 2-aminoethyl halide. | Well-established reaction, readily available starting materials. | Potential for side reactions, may require protecting groups. |

| Mitsunobu Reaction | Reaction of 3,4,5-trimethoxyphenol (B152058) with a protected 2-aminoethanol under Mitsunobu conditions. | Mild reaction conditions, high stereospecificity. | Use of stoichiometric reagents that can be difficult to remove. |

| Reductive Amination | Reaction of 2-(3,4,5-trimethoxyphenoxy)acetaldehyde with ammonia (B1221849) or an ammonia equivalent followed by reduction. | Can be a one-pot procedure. | The aldehyde intermediate may be unstable. |

This table is generated based on established chemical principles and is intended to be illustrative of potential synthetic strategies.

Advanced Computational Approaches for Enhanced Drug Discovery and Design

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, offering the ability to predict the properties and interactions of novel compounds, thereby guiding synthesis and experimental testing. For Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, a variety of computational approaches can be employed to accelerate research.

Quantitative structure-activity relationship (QSAR) studies can be used to build models that correlate the structural features of a series of related compounds with their biological activity. nih.govphyschemres.orgjmaterenvironsci.comimist.ma These models can then be used to predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to synthesize and test.

Molecular docking simulations can provide insights into how Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- might bind to potential biological targets, such as serotonin (B10506) or dopamine (B1211576) receptors. nih.govjmaterenvironsci.comimist.manih.gov This information is crucial for understanding the compound's mechanism of action and for designing derivatives with improved affinity and selectivity.

| Computational Method | Application for Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- | Predicted Outcome |

| 2D/3D-QSAR | To establish a relationship between the chemical structure and biological activity of a series of analogs. | A predictive model to guide the design of new compounds with enhanced activity. nih.govphyschemres.orgjmaterenvironsci.comimist.ma |

| Molecular Docking | To predict the binding mode and affinity of the compound to potential protein targets. | Identification of key interactions and potential biological targets. nih.govjmaterenvironsci.comimist.manih.gov |

| ADMET Prediction | To forecast the absorption, distribution, metabolism, excretion, and toxicity properties of the compound. | An early assessment of the compound's drug-like properties. nih.gov |

This table illustrates the application of various computational methods to the study of the subject compound.

Identification of New Biological Targets and Potential Therapeutic Modalities

Given its structural resemblance to known psychoactive compounds, a primary focus of future research will be to identify the biological targets of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a number of psychoactive substances, suggesting that this compound may interact with serotonergic, dopaminergic, or adrenergic receptor systems. nih.govwikipedia.org

Initial screening efforts will likely employ a broad panel of receptor binding assays to identify primary targets and any off-target interactions. Subsequent research will focus on characterizing the functional activity of the compound at these targets, determining whether it acts as an agonist, antagonist, or modulator.

The identification of novel biological targets could open up new avenues for therapeutic development. For example, if the compound is found to have a unique receptor interaction profile, it could be investigated for the treatment of a range of neurological or psychiatric disorders. mssm.edu

| Potential Biological Target Class | Rationale for Investigation | Potential Therapeutic Indication |

| Serotonin (5-HT) Receptors | The 3,4,5-trimethoxyphenyl group is present in known serotonergic psychedelics. | Depression, anxiety, post-traumatic stress disorder. |

| Dopamine (D) Receptors | Phenethylamine (B48288) derivatives are known to interact with dopamine receptors. nih.gov | Disorders of motivation and reward. |

| Adrenergic (α/β) Receptors | Structural similarities to some adrenergic agonists/antagonists. nih.gov | Cardiovascular or autonomic nervous system disorders. |

| Trace Amine-Associated Receptors (TAARs) | Many psychoactive amines are ligands for these receptors. | Neurological and psychiatric disorders. |

This table outlines potential biological targets and is for informational purposes only.

Development of Advanced In Vitro Research Models for Mechanistic Studies

To gain a deeper understanding of the cellular and molecular mechanisms of action of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, researchers will need to move beyond simple cell-based assays and utilize more complex and physiologically relevant in vitro models. nih.govmdpi.comnih.gov

The use of human-induced pluripotent stem cell (hiPSC)-derived neurons and brain organoids represents a significant advancement in our ability to model the human brain in a dish. news-medical.netnih.govnih.govmdpi.com These three-dimensional cultures recapitulate many aspects of brain development and function, providing a powerful platform for studying the effects of novel compounds on neuronal activity, synaptic plasticity, and gene expression. news-medical.netnih.govnih.govmdpi.com

Advanced in vitro models can be used to investigate the compound's effects on specific neuronal subtypes and circuits, and to explore its potential neuroprotective or neurotoxic properties. youtube.com These studies will be critical for assessing the therapeutic potential and safety profile of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-.

| In Vitro Model | Application | Information Gained |

| hiPSC-derived Neurons | To study the effects of the compound on human neurons. | Changes in neuronal firing, neurotransmitter release, and gene expression. mssm.edu |

| Brain Organoids | To model the effects of the compound on a developing human brain-like tissue. news-medical.netnih.govnih.govmdpi.com | Impact on neurodevelopment, cell-cell interactions, and neural network activity. news-medical.netnih.govnih.govmdpi.comyoutube.com |

| High-throughput Screening (HTS) Cellular Assays | To rapidly screen for biological activity and toxicity. mdpi.com | Identification of active compounds and potential safety concerns early in the research process. mdpi.com |

This table summarizes advanced in vitro models and their potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4,5-trimethoxyphenoxy)ethanamine, and how do reaction conditions influence yield?

- Methodology :

- Pathway 1 : Alkylation of 3,4,5-trimethoxyphenol with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended .

- Pathway 2 : Nucleophilic substitution using 3,4,5-trimethoxyphenoxide and 2-bromoethylamine hydrobromide in ethanol. Optimize temperature (60–80°C) and stoichiometry to minimize byproducts like ether cleavage .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Yield improvements (>70%) are achievable with inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .

Q. How can the structure of 2-(3,4,5-trimethoxyphenoxy)ethanamine be validated experimentally?

- Analytical Workflow :

NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT). Key signals: δ ~3.7–3.9 ppm (methoxy groups), δ ~4.1 ppm (OCH₂CH₂NH₂), δ ~6.5 ppm (aromatic protons) .

X-ray Crystallography : Co-crystallize with a resolving agent (e.g., tartaric acid derivatives) and refine using SHELXL for precise bond-length/angle data .

Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 242.1) and fragmentation patterns via ESI-MS or GC-MS .

Q. What preliminary biological screening data exist for this compound?

- Findings :

- Inactive in Psychedelic Assays : Human trials (10–300 mg) showed no hallucinogenic effects, contrasting with mescaline (active at 420 mg). This suggests the oxygen atom in the phenoxy group disrupts receptor binding .

- Receptor Profiling : Use radioligand binding assays (e.g., 5-HT₂A serotonin receptors) to quantify affinity (IC₅₀). Cross-compare with mescaline and phenethylamine analogs .

Advanced Research Questions

Q. How does the electronic configuration of 2-(3,4,5-trimethoxyphenoxy)ethanamine influence its reactivity in substitution reactions?

- Mechanistic Insights :

- The electron-rich 3,4,5-trimethoxyphenoxy group directs electrophilic aromatic substitution (e.g., nitration) to the para position. DFT calculations (B3LYP/6-31G*) reveal increased electron density at the aromatic ring due to methoxy donor effects .

- Experimental Validation : Perform kinetic studies under varying pH and solvent polarity. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported biological inactivity versus structural similarity to active compounds?

- Hypothesis Testing :

Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., CYP450 enzymes). Rapid degradation (e.g., via amine oxidase) may explain lack of in vivo activity .

Conformational Analysis : Compare molecular docking poses (e.g., AutoDock Vina) of 2-(3,4,5-trimethoxyphenoxy)ethanamine and mescaline at 5-HT₂A receptors. The ether linkage may sterically hinder binding .

- Data Reconciliation : Cross-validate findings with in silico ADMET predictions (e.g., SwissADME) and in vitro permeability assays (Caco-2 cells) .

Q. Which analytical techniques are optimal for quantifying trace impurities in synthesized batches?

- Protocol :

- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to detect byproducts like unreacted 3,4,5-trimethoxyphenol (retention time ~8.2 min) .

- LC-HRMS : Identify impurities via exact mass (<5 ppm error). Common contaminants include N-oxidized derivatives ([M+O+H]⁺ at m/z 258.1) .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

- Stability Study Design :

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Monitor decomposition via HPLC at intervals (0, 7, 14 days) .

Kinetic Modeling : Apply Arrhenius equation to predict shelf-life. Preferential degradation pathways (e.g., hydrolysis of the ether bond) inform storage recommendations (dry, 4°C, amber vials) .

Safety and Handling

Q. What are the critical safety protocols for handling 2-(3,4,5-trimethoxyphenoxy)ethanamine in laboratory settings?

- PPE Requirements :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.